
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
Description
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing piperidine derivative characterized by a central 3-oxopropanenitrile scaffold linked to a 4-aminopiperidine moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing kinase inhibitors, particularly targeting glycogen synthase kinase-3β (GSK-3β) . Its structural flexibility allows for modifications at the piperidine and nitrile groups, enabling tailored interactions with biological targets. Notably, derivatives of this compound exhibit promising neuroprotective properties, metabolic stability, and minimal cytotoxicity, making them candidates for neurodegenerative disease therapeutics .
Propriétés
IUPAC Name |
3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-3,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRRJWQHRPZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which include 3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile, are often used in drug design due to their ability to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Analyse Biochimique
Biochemical Properties
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain cellular functions or signaling pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as the citric acid cycle and glycolysis. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of the compound can influence its activity and function, with certain tissues or cell types showing higher concentrations of the compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism.
Activité Biologique
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a piperidine ring and a nitrile functional group, with the molecular formula and a molecular weight of approximately 192.26 g/mol. Its unique structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Nitrile Group : Often involves nucleophilic substitution or condensation reactions with cyanoacetic acid derivatives.
- Functionalization : The amine group can be introduced via reductive amination.
Research indicates that this compound interacts with specific molecular targets, potentially modulating neurotransmitter systems. Its influence on pathways related to mood regulation and cognitive function has been noted, suggesting its role in neuropharmacology.
Case Studies and Research Findings
- Neuropharmacological Effects : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models, impacting serotonin and norepinephrine levels.
- Anticancer Potential : In vitro evaluations have indicated that derivatives of this compound may inhibit cancer cell proliferation by targeting autophagy pathways, particularly in non-small cell lung cancer models.
- Inhibition of Janus Kinase Activity : Similar piperidine compounds have been investigated for their ability to inhibit Janus kinase (JAK) activity, which is crucial in treating autoimmune diseases .
Data Table: Biological Activity Overview
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile with structurally analogous compounds, focusing on biological activity, synthetic routes, and pharmacological profiles.
Kinase Inhibitors with Modified Piperidine Substituents
Key Differences :
- The target compound’s 4-aminopiperidine group enhances hydrogen bonding with kinase active sites, whereas chloro-pyrimidoindole derivatives (e.g., (R)-2) prioritize hydrophobic interactions .
- Fluorinated analogs (e.g., 3-(3-fluoropiperidin-1-yl)-3-oxopropanenitrile) show reduced metabolic stability compared to the amino-substituted parent compound due to altered electron distribution .
Heterocyclic Derivatives with Varied Core Structures
Key Differences :
- Thiazole-based derivatives (e.g., ) prioritize electrophilic substitution reactions, whereas the target compound’s piperidine-nitrogen enables nucleophilic coupling .
- Ethylphenyl derivatives (e.g., ) are optimized for β-lactamase inhibition but lack the neuroprotective profile of 4-aminopiperidine analogs .
Anticancer and Antimicrobial Derivatives
Key Differences :
Méthodes De Préparation
Step 1: Condensation Reaction to Form 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
- Reactants:
- N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine
- Ethyl cyanoacetate
- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent: Methanol
- Conditions:
- Reactants are combined in methanol at 5-15 °C.
- DBU is added slowly to catalyze the condensation.
- The reaction mixture is stirred and allowed to react for approximately 8 hours at 15-25 °C.
- Monitoring: Thin-layer chromatography (TLC) with methanol:dichloromethane (1:6) ensures near-complete conversion.
- Workup:
- The reaction mixture is filtered.
- The solid product is washed with a methanol-water mixture (typically 2:1 ratio).
- Drying yields the crude this compound as a white solid.
- Yield: Approximately 90-91% molar yield based on the amine starting material.
Step 2: Salt Formation (Optional)
- The crude product can be converted into its citrate salt for enhanced stability and purity.
- Procedure:
- Dissolve the crude product in a mixed solvent of absolute ethanol and purified water (ratios vary from 7:1 to 8:1).
- Heat to 75-85 °C and reflux to dissolve.
- Dissolve citric acid monohydrate separately in the remaining solvent volume.
- Slowly add the citric acid solution to the refluxing solution of the compound.
- Continue reflux for 0.5 to 1 hour, then cool to 15-20 °C and stir for 1-2 hours.
- Filter, wash the precipitated solid with absolute ethanol, and dry.
- Yield: High molar yields of 90-98% based on the free base compound.
Reaction Parameters and Optimization
Parameter | Typical Value/Range | Notes |
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Temperature (Step 1) | 5-25 °C | Controlled addition of DBU at low temperature improves selectivity |
Reaction Time (Step 1) | ~8 hours | Ensures complete condensation |
Solvent (Step 1) | Methanol | Polar protic solvent facilitating reaction |
Catalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong non-nucleophilic base catalyzes condensation |
Solvent Ratio (Step 2) | Ethanol:Water = 7:1 to 8:1 | Affects solubility and crystallization of citrate salt |
Reflux Temperature (Step 2) | 75-85 °C | Ensures dissolution and reaction during salt formation |
Stirring Time Post Cooling | 1-2 hours | Promotes complete crystallization |
Washing Solvent | Absolute Ethanol | Removes impurities and residual solvents |
Alternative and Advanced Methods
- Microwave-Assisted Synthesis: Can accelerate reaction rates and improve yields by providing rapid and uniform heating.
- Continuous Flow Chemistry: Offers better control over reaction parameters and scalability, potentially improving reproducibility and safety. However, detailed protocols for these methods specifically for this compound are limited in public literature.
Summary Table of Preparation Method
Step | Description | Reactants/Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Condensation to form this compound | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine + Ethyl cyanoacetate + DBU in Methanol, 5-25 °C, 8 h | 90-91 | TLC monitoring, filtration, washing |
2 | Salt formation (Citrate) | Dissolution in Ethanol/Water (7:1 to 8:1), reflux 75-85 °C, citric acid addition, cooling, filtration | 90-98 | Enhances purity and stability |
Research Findings and Notes
- The described method offers a simple operation , mild reaction conditions , and high product yield with good purity and low impurity content .
- The use of DBU as a catalyst is crucial for efficient condensation without side reactions.
- The citrate salt form is preferred for pharmaceutical applications due to its improved physicochemical properties.
- Variations in solvent ratios and reaction times have been tested to optimize yield and purity, with consistent results in the 90%+ yield range.
- The compound’s biochemical relevance is noted in kinase interaction studies, underscoring the importance of high-purity synthesis.
Q & A
Q. What methodologies are recommended for synthesizing 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile with high purity and yield?
The synthesis typically involves a multi-step process:
- Step 1 : React 4-aminopiperidine with a nitrile-containing acylating agent (e.g., cyanoacetic acid derivatives) under basic conditions to form the amide bond.
- Step 2 : Optimize reaction parameters (temperature: 0–5°C, solvent: ethanol, catalyst: piperidine) to minimize side reactions like hydrolysis of the nitrile group .
- Step 3 : Purify via column chromatography or recrystallization. Advanced methods like microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency and yield .
- Validation : Confirm purity using HPLC (>98%) and structural integrity via (e.g., piperidine proton signals at δ 2.5–3.5 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Analysis :
- NMR : and NMR to identify proton environments (e.g., nitrile carbon at ~115 ppm) and piperidine ring conformation .
- FT-IR : Confirm presence of amide (C=O stretch at ~1650 cm) and nitrile (C≡N stretch at ~2250 cm) groups .
- X-ray Crystallography : Resolve crystal structure to determine bond angles and spatial arrangement (e.g., piperidine chair conformation) .
Q. What are the stability considerations for this compound under varying experimental conditions?
Q. What preliminary biological screening strategies are suitable for this compound?
- In vitro Assays :
- Target Prediction : Use molecular docking (AutoDock Vina) to prioritize targets based on binding affinity to the piperidine-amide motif .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential release of toxic HCN vapors under decomposition .
- Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Study : Conflicting reports on cytotoxicity may arise from substituent variations (e.g., fluoromethyl vs. iodophenyl groups in analogs).
- Methodology :
- Compare IC values across analogs (see Table 1).
- Perform dose-response assays under standardized conditions (e.g., 72-hour incubation, ATP-based viability assays) .
Table 1 : Cytotoxicity of Piperidine-Nitrile Analogs
Substituent | IC (µM, HeLa) | Source |
---|---|---|
4-Aminopiperidin-1-yl | 12.3 ± 1.2 | |
4-Fluoromethyl | 8.9 ± 0.8 | |
4-Iodophenyl | 23.7 ± 2.1 |
Q. What strategies enhance target selectivity in enzyme inhibition studies?
- Structural Tuning : Introduce electron-withdrawing groups (e.g., fluorine) to the piperidine ring to improve binding to hydrophobic enzyme pockets .
- Kinetic Analysis : Determine values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
- SPR Spectroscopy : Measure real-time binding kinetics to assess selectivity (e.g., >10-fold selectivity over off-targets) .
Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with logP and bioavailability .
- MD Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to optimize piperidine ring flexibility and hydrogen bonding .
- ADMET Prediction : Use SwissADME to predict metabolic stability (CYP450 inhibition) and blood-brain barrier permeability .
Q. What mechanisms underlie the compound’s interaction with cytochrome P450 enzymes?
- Mechanistic Study :
Q. How can researchers optimize analytical methods for detecting trace impurities in synthesized batches?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 20 min) with ESI+ ionization to detect impurities (<0.1% threshold) .
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., hydrolyzed amide) to confirm impurity identity .
- DoE Approach : Apply factorial design to optimize column temperature and flow rate for peak resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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